molecular formula C12H15F3O2 B8077597 6-(3,4,5-Trifluorophenoxy)hexan-1-ol

6-(3,4,5-Trifluorophenoxy)hexan-1-ol

Cat. No.: B8077597
M. Wt: 248.24 g/mol
InChI Key: GFQLBZVYOIQOMD-UHFFFAOYSA-N
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Description

6-(3,4,5-Trifluorophenoxy)hexan-1-ol is a chemical compound listed in the PubChem database

Chemical Reactions Analysis

6-(3,4,5-Trifluorophenoxy)hexan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents for addition reactions include hydrogen and halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(3,4,5-Trifluorophenoxy)hexan-1-ol has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Medicine: It could be investigated for its potential therapeutic effects or as a drug candidate.

    Industry: It may be used in the production of various chemical products or materials.

Comparison with Similar Compounds

6-(3,4,5-Trifluorophenoxy)hexan-1-ol can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or functional groups

Some similar compounds include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

These compounds may share some similarities in their chemical properties but differ in their specific applications and effects.

Properties

IUPAC Name

6-(3,4,5-trifluorophenoxy)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3O2/c13-10-7-9(8-11(14)12(10)15)17-6-4-2-1-3-5-16/h7-8,16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQLBZVYOIQOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)OCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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